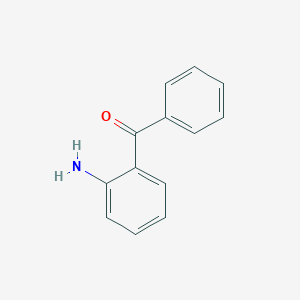

2-Aminobenzophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9422. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-aminophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOBFOXLCJIFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182592 | |

| Record name | 2-Aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-77-0 | |

| Record name | 2-Aminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzoylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY4HY89TQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-aminophenyl)(phenyl)methanone IUPAC name and synonyms

An In-depth Technical Guide to (2-aminophenyl)(phenyl)methanone

Introduction

(2-aminophenyl)(phenyl)methanone, also widely known as 2-aminobenzophenone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a benzoyl group attached to an aniline moiety, provides a versatile scaffold for the construction of numerous heterocyclic systems and other complex molecules.[3] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, and its role in significant chemical transformations.

IUPAC Name and Synonyms

The systematic name for this compound as per IUPAC nomenclature is (2-aminophenyl)(phenyl)methanone .[4] It is also recognized by a variety of other names and identifiers in commercial and academic literature.

Common Synonyms:

-

This compound[4]

-

2-Benzoylaniline

-

o-Aminobenzophenone

-

(2-Aminophenyl) phenyl ketone

-

2-Benzoylbenzenamine

-

o-Aminophenyl phenyl ketone

-

Methanone, (2-aminophenyl)phenyl-

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of (2-aminophenyl)(phenyl)methanone is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO | |

| Molecular Weight | 197.23 g/mol | |

| CAS Number | 2835-77-0 | |

| EC Number | 220-613-9 | |

| Melting Point | 103-107 °C | |

| Appearance | Yellow crystalline solid | |

| InChI Key | MAOBFOXLCJIFLV-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |

Key Experimental Protocols

The synthesis of (2-aminophenyl)(phenyl)methanone and its derivatives can be achieved through various methods. Below are detailed protocols for some of the common synthetic routes.

Palladium-Catalyzed Addition of Sodium Arylsulfinates to 2-Aminobenzonitriles

This method provides a route to o-aminobenzophenones through a palladium-catalyzed reaction.

Reaction Conditions:

-

Starting Materials: 2-aminobenzonitrile (0.3 mmol), sodium benzenesulfinate (0.6 mmol)

-

Catalyst System: Pd(OAc)₂ (10 mol%), 2,2'-bipyridine (bpy) (20 mol%)

-

Reagent: p-Nitrobenzenesulfonic acid (p-NBSA) (3 mmol)

-

Solvent: A mixture of THF (2 mL) and H₂O (1 mL)

-

Temperature: 80 °C

-

Reaction Time: 48 hours

-

Atmosphere: N₂

Procedure: The reaction mixture is purified by flash column chromatography using a hexane/ethyl acetate eluent system to yield the desired this compound product.

Synthesis via Aryne-Based Molecular Rearrangement and Addition-Elimination

This protocol involves a two-step process starting from acyl hydrazides.

Step 1: Formation of Protected this compound

-

Starting Materials: 2-hydrazobenzophenone (0.50 mmol, 1 equiv), diethyl bromomalonate (1.25 mmol, 2.50 equiv)

-

Base: NaH (1.25 mmol, 2.5 equiv)

-

Solvent: Tetrahydrofuran (THF) (3 mL)

-

Temperature: 20 °C

-

Reaction Time: 4 hours

Procedure: To a solution of 2-hydrazobenzophenone in THF, NaH is added. Diethyl bromomalonate is then added dropwise, and the reaction is stirred for 4 hours at 20 °C.

Step 2: Deprotection

-

Reagent: Lewis acid

-

Yield: >85%

Procedure: The protected this compound is treated with a Lewis acid to remove the carbamate group, affording the final this compound in high yield.

Friedel-Crafts Acylation

A traditional method for synthesizing this compound derivatives involves the Friedel-Crafts acylation.

Example: Acylation of para-chloroaniline

-

Starting Materials: para-chloroaniline, 2-, 3-, or 4-chloro- or fluorobenzoyl chloride

-

Reaction Type: Solid-state Friedel-Crafts reaction

Procedure: The acylation of para-chloroaniline with various substituted benzoyl chlorides is carried out in the solid state. The resulting this compound derivatives are then characterized by various spectroscopic methods.

Applications in Synthesis

(2-aminophenyl)(phenyl)methanone is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzodiazepines, which have significant pharmacological applications. For instance, it is a key starting material in the synthesis of Phenazepam, a benzodiazepine drug.

Caption: Synthetic pathway to Phenazepam from (2-aminophenyl)(phenyl)methanone.

Biological Significance

Derivatives of this compound have been investigated for a range of biological activities. Studies have shown that some of these compounds exhibit potential as anticancer agents. The presence and position of substituents, such as a chlorine atom on the second aromatic ring, can influence the biological activity of the molecule. Furthermore, this compound has been shown to modulate GABA receptor-mediated currents, which is relevant to its role as a precursor to neurologically active compounds like benzodiazepines.

References

Physical and chemical properties of 2-Aminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenone is a key organic compound that serves as a vital intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Its unique structure, featuring both an amino group and a benzoyl group on adjacent positions of a benzene ring, imparts it with versatile reactivity, making it a valuable precursor for various heterocyclic systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its application in drug development, particularly as a scaffold for antimitotic agents.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [1][2] |

| Appearance | Yellow to gold crystalline powder | [3] |

| Melting Point | 103-107 °C | |

| Boiling Point | 280 °C | |

| Flash Point | 240 °C | |

| pKa | 0.33 (predicted) |

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Practically insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.40 | m | 5H | Aromatic protons (benzoyl group) |

| 7.25 - 6.60 | m | 4H | Aromatic protons (aminophenyl group) |

| 5.80 | br s | 2H | -NH₂ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 197.5 | C=O |

| 150.8 | C-NH₂ |

| 137.9 | Aromatic C |

| 132.8 | Aromatic CH |

| 131.6 | Aromatic CH |

| 129.8 | Aromatic CH |

| 128.3 | Aromatic CH |

| 118.4 | Aromatic CH |

| 116.3 | Aromatic CH |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3470, 3350 | N-H stretching (asymmetric and symmetric) |

| 1625 | C=O stretching |

| 1595, 1560, 1490 | C=C aromatic stretching |

| 1280 | C-N stretching |

| 750, 700 | C-H bending (out-of-plane) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Aniline

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Acetanilide Formation (Protection of Amino Group): To a solution of aniline in dichloromethane, slowly add acetyl chloride at 0 °C with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain acetanilide.

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in dichloromethane. To this suspension, add the acetanilide obtained in the previous step, followed by the dropwise addition of benzoyl chloride at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours.

-

Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Deprotection: The dried organic layer is concentrated, and the residue is refluxed with a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours to remove the acetyl group.

-

Purification: After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The precipitated product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

References

Spectroscopic Profile of 2-Aminobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Aminobenzophenone, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81 - 7.74 | m | 4H | Aromatic Protons |

| 7.59 | t | 2H | Aromatic Protons |

| 7.49 | t | 4H | Aromatic Protons |

| ~5.5 (broad s) | s | 2H | -NH₂ |

Solvent: CDCl₃. Spectrometer frequency can vary, but common frequencies are 300, 400, or 500 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 137.6 | Aromatic C |

| 132.4 | Aromatic CH |

| 130.1 | Aromatic CH |

| 128.3 | Aromatic C |

Solvent: CDCl₃. Spectrometer frequency can vary, e.g., 75 MHz or 125 MHz.[2][3] Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3482 | Strong | N-H stretch (asymmetric) |

| 3328 | Strong | N-H stretch (symmetric) |

| 1625 | Strong | C=O stretch (ketone) |

| 1580-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1300-1000 | Medium | C-N stretch |

Sample State: Solid (KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 197 | ~100 | [M]⁺ (Molecular Ion) |

| 120 | ~80 | [M - C₆H₅]⁺ |

| 105 | ~20 | [C₆H₅CO]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and glass wool

-

Vial

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans and a longer acquisition time are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent peak itself (δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr in the agate mortar and grind it to a fine powder to ensure it is free of absorbed water.

-

Add 1-2 mg of this compound to the mortar.

-

Thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained.

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. For a solid sample, this is typically done using a direct insertion probe. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high vacuum of the ion source and heated to volatilize the sample.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminobenzophenone and Its Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-aminobenzophenone and its key derivatives, offering valuable insights for researchers, scientists, and professionals in the field of drug development and materials science. By presenting detailed crystallographic data, experimental protocols, and logical workflows, this document aims to be an essential resource for understanding the solid-state properties of this important class of compounds.

Introduction

This compound and its derivatives are versatile molecular scaffolds that form the backbone of numerous pharmaceuticals and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure in the solid state. Understanding the precise arrangement of atoms and molecules in the crystal lattice is therefore paramount for rational drug design, polymorphism screening, and the development of new materials with tailored functionalities. This guide summarizes the crystallographic data for this compound and two of its key derivatives: 2-amino-5-chlorobenzophenone and 2-amino-5-nitrobenzophenone, providing a comparative analysis of their structural parameters.

Crystallographic Data

The following tables summarize the key crystallographic parameters for this compound and its derivatives, facilitating a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for this compound and Its Derivatives

| Parameter | This compound[1] | 2-Amino-5-chlorobenzophenone[2] | 2-Amino-5-nitrobenzophenone |

| Empirical Formula | C₁₃H₁₁NO | C₁₃H₁₀ClNO | C₁₃H₁₀N₂O₃ |

| Formula Weight | 197.23 | 231.68 | 242.23 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P 1 2₁/c 1 | P 1 2₁/n 1 | P2₁/c |

| a (Å) | 10.1846 | 4.7737 | 7.654(2) |

| b (Å) | 10.9622 | 9.4733 | 11.896(4) |

| c (Å) | 8.9314 | 24.6076 | 12.828(4) |

| α (°) | 90.00 | 90.00 | 90 |

| β (°) | 99.716 | 97.360 | 99.43(2) |

| γ (°) | 90.00 | 90.00 | 90 |

| Volume (ų) | 983.2 | 1103.2 | 1152.1(6) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.332 | 1.393 | 1.395 |

| Radiation Type | MoKα | MoKα | MoKα |

| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |

| Temperature (K) | 293(2) | 293(2) | 293(2) |

| R-factor | 0.0598 | 0.0692 | - |

| Database Code | COD 1547282 | COD 1547281 | CCDC 130053 |

Table 2: Selected Bond Lengths (Å) for this compound and Its Derivatives

| Bond | This compound | 2-Amino-5-chlorobenzophenone | 2-Amino-5-nitrobenzophenone |

| C=O | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| C-N | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| C-Cl | N/A | Data not available in abstract | N/A |

| C-NO₂ | N/A | N/A | Data not available in abstract |

Table 3: Selected Bond Angles (°) for this compound and Its Derivatives

| Angle | This compound | 2-Amino-5-chlorobenzophenone | 2-Amino-5-nitrobenzophenone |

| Phenyl-C-Phenyl | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| O=C-C(amino) | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Table 4: Selected Torsion Angles (°) for this compound and Its Derivatives

| Torsion Angle | This compound | 2-Amino-5-chlorobenzophenone | 2-Amino-5-nitrobenzophenone |

| Dihedral angle between phenyl rings | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: Detailed bond lengths, bond angles, and torsion angles are typically found in the full crystallographic information files (CIFs), which can be accessed from the respective databases using the provided codes.

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of this compound and its substituted derivatives can be achieved through various established organic synthesis routes, such as the Friedel-Crafts acylation of an appropriate aniline derivative.[3][4]

General Procedure for Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown using slow evaporation or recrystallization techniques.[5]

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for these compounds include ethanol, methanol, and toluene.

-

Dissolution: The crude product is dissolved in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process promotes the formation of large, well-ordered single crystals. For some derivatives, cooling in an ice bath may be necessary to induce crystallization.

-

Isolation and Drying: The formed crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.

For example, X-ray quality crystals of a 2-amino-5-chlorobenzophenone derivative were obtained from methanol by slow evaporation.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (commonly MoKα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination and analysis of the crystal structure of this compound and its derivatives.

Conclusion

This technical guide has provided a consolidated resource on the crystal structure of this compound and its chloro and nitro derivatives. The presented crystallographic data offers a foundation for comparative structural analysis, while the detailed experimental protocols serve as a practical guide for researchers in the field. The visualized workflow further clarifies the logical progression from synthesis to structural analysis. A thorough understanding of the solid-state structures of these compounds is critical for advancing their applications in medicine and materials science.

References

- 1. This compound | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Crystal and molecular structures of this compound and 2-aminodiphenylmethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The 2-Aminobenzophenone Scaffold: A Privileged Core in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminobenzophenone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the pharmacological significance of this core, detailing its role in the development of anticancer and anti-inflammatory drugs. We present a curated collection of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Versatility of the this compound Core

The this compound framework, characterized by a benzophenone structure with an amino group at the ortho position of one of the phenyl rings, is a cornerstone in the synthesis of numerous heterocyclic compounds, most notably benzodiazepines.[1] However, its significance extends far beyond its role as a synthetic intermediate. The inherent structural features of the this compound core have been shown to be crucial for direct interaction with various biological targets, leading to a broad spectrum of therapeutic activities.[2] Notably, the introduction of an amino group at the ortho position of the benzophenone ring has been identified as playing an integral role in enhancing the biological activity of these compounds.[3] This guide will focus on two of the most prominent and well-researched therapeutic areas for this compound derivatives: oncology and inflammation.

Anticancer Activity: Targeting Microtubule Dynamics

A significant class of this compound derivatives exhibits potent anticancer activity by functioning as antimitotic agents that inhibit tubulin polymerization.[3] These compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in cancer cells.[4]

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of this compound have been shown to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules, shifting the equilibrium towards depolymerization. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.

Signaling Pathway

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Colo 205 (Colon) | <0.01 | |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | NUGC3 (Gastric) | <0.01 | |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HA22T (Liver) | <0.01 | |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | DLD-1 (Colon) | 0.012 | |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | MCF-7 (Breast) | 0.015 | |

| 2-amino-3,4,5-trimethoxybenzophenone derivative (Compound 17) | Various Cancer Cell Lines | 0.007-0.016 | |

| 2-amino-3,4,5-trimethoxybenzophenone derivative (Compound 17) | Tubulin Polymerization | 1.6 |

Anti-inflammatory Activity: Targeting the p38 MAP Kinase Pathway

Certain 4-aminobenzophenone derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade. Inhibition of p38 MAP kinase leads to the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making these compounds promising candidates for the treatment of inflammatory diseases.

Mechanism of Action: p38 MAP Kinase Inhibition

These aminobenzophenone derivatives act as competitive inhibitors at the ATP-binding site of p38 MAP kinase. By blocking the kinase activity of p38, they prevent the phosphorylation of downstream substrates, which are crucial for the transcriptional and translational regulation of pro-inflammatory genes.

Signaling Pathway

Caption: Mechanism of anti-inflammatory action via p38 MAP kinase inhibition.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of a potent 4-aminobenzophenone derivative, highlighting its inhibitory effects on p38 MAP kinase and pro-inflammatory cytokine release in human peripheral blood mononuclear cells (PBMCs).

| Compound | Target/Assay | IC50 (nM) | Reference |

| {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone | p38 MAP Kinase | 10 | |

| {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone | IL-1β Release (LPS-stimulated PBMCs) | 14 | |

| {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone | TNF-α Release (LPS-stimulated PBMCs) | 6 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To determine the effect of this compound derivatives on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Test compounds (dissolved in DMSO)

-

96-well, black, opaque microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer.

-

Prepare a GTP working solution (e.g., 10 mM) in General Tubulin Buffer.

-

Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

On ice, prepare the polymerization reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and DAPI (final concentration 10 µM).

-

Add the test compound dilutions to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

To initiate the reaction, add the cold tubulin solution to each well to a final concentration of 2 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Determine the rate of polymerization and the maximum polymerization level.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well, clear, flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Absorbance Measurement:

-

Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

In Vitro p38 MAP Kinase Assay (Immunoprecipitation-Kinase Assay)

Objective: To measure the inhibitory effect of 4-aminobenzophenone derivatives on p38 MAP kinase activity.

Materials:

-

Cell lysate from cells stimulated to activate p38 MAP kinase (e.g., with anisomycin or LPS)

-

Anti-p38 MAP kinase antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

ATP

-

Substrate for p38 MAP kinase (e.g., recombinant ATF-2)

-

Test compounds (dissolved in DMSO)

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-ATF-2 antibody

Procedure:

-

Immunoprecipitation of p38 MAP Kinase:

-

Incubate the cell lysate with the anti-p38 MAP kinase antibody.

-

Add Protein A/G agarose beads to capture the antibody-kinase complex.

-

Wash the beads to remove non-specific binding proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add the test compound at various concentrations.

-

Add the substrate (ATF-2) and ATP to initiate the kinase reaction.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detect the phosphorylated substrate (p-ATF-2) by Western blotting using a specific anti-phospho-ATF-2 antibody.

-

-

Data Analysis:

-

Quantify the band intensity of p-ATF-2.

-

Calculate the percentage of inhibition of p38 MAP kinase activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value.

-

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and inflammation, primarily through the inhibition of tubulin polymerization and p38 MAP kinase, respectively. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors.

Future research in this area will likely focus on several key aspects:

-

Optimization of Pharmacokinetic Properties: Enhancing the drug-like properties of this compound derivatives to improve their bioavailability, metabolic stability, and safety profiles.

-

Exploration of Novel Targets: Investigating the potential of this scaffold to interact with other biological targets to uncover new therapeutic applications.

-

Development of Dual-Targeting Agents: Designing single molecules that can modulate multiple targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new and effective treatments to patients.

The continued exploration of the this compound scaffold holds great promise for the future of drug discovery and the development of innovative medicines to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationship of this compound derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antimitotic and Anticancer Properties of 2-Aminobenzophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimitotic and anticancer properties of 2-aminobenzophenones, a promising class of compounds in oncology research. This document details their mechanism of action as tubulin polymerization inhibitors, summarizes their efficacy through quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.

Introduction

2-Aminobenzophenones are a class of organic compounds that have garnered significant attention for their potent biological activities, including antitumoral and anticonvulsive properties.[1][2] Certain derivatives have demonstrated high activity against a panel of human cancer cell lines, including those that are multidrug-resistant.[1][2] Their core mechanism of action often involves the disruption of microtubule dynamics, which is a clinically validated strategy in cancer therapy.[3] This guide will delve into the specifics of their antimitotic and anticancer effects.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of many 2-aminobenzophenone derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By interfering with the polymerization of tubulin, 2-aminobenzophenones disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. This mitotic arrest can subsequently trigger apoptosis, or programmed cell death.

Several studies have shown that these compounds bind to the colchicine binding site on β-tubulin, thereby preventing the assembly of microtubules. The structure-activity relationship (SAR) of these compounds is crucial, with studies indicating that the presence of an amino group at the ortho position of one benzophenone ring and specific substitutions on the other ring play a significant role in their potent activity.

Figure 1: Mechanism of action of 2-aminobenzophenones.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of this compound derivatives has been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, demonstrating the potent antiproliferative activity of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17 | Various Human Cancer Cell Lines | 0.007 - 0.016 | |

| Compound 17 | Tubulin Polymerization | 1.6 | |

| Combretastatin A-4 | Tubulin Polymerization | 1.9 | |

| Compound 6 | Colo 205, NUGC3, HA22T | 50- to 100-fold lower than Combretastatin A-4 | |

| Compound 7 | Colo 205, NUGC3, HA22T | 50- to 100-fold lower than Combretastatin A-4 | |

| Compound 10a | Five Human Cancer Cell Lines | 0.029 - 0.062 | |

| MMZ-45AA | BxPC-3 | 13.26 | |

| 5-Fluorouracil | BxPC-3 | 13.43 ± 1.9 | |

| MMZ-140C | HT-29 | 11.55 | |

| 5-Fluorouracil | HT-29 | 4.38 ± 1.1 | |

| Compound 24 | C6 (rat glioma) | 4.63 ± 0.85 | |

| Compound 24 | A549 (human lung adenocarcinoma) | 39.33 ± 4.04 | |

| Compound 12 | MCF-7 | 2.49 ± 0.12 | |

| Compound 12 | PC9 (mutant EGFR) | 1.05 ± 0.02 | |

| Compound 12 | HCC827 (mutant EGFR) | 3.43 ± 0.066 | |

| Compound 12 | WI38 (normal fibroblast) | 82.8 ± 4.14 | |

| Unnamed 2-hydroxybenzophenone | MDA-MB-231, T47-D, PC3 | 12.09 - 26.49 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 2-aminobenzophenones are provided below.

Figure 2: Experimental workflow for anticancer evaluation.

This assay is used to assess the effect of a compound on cancer cell viability and proliferation.

-

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., RPMI 1640, DMEM) with 10% fetal bovine serum

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 3 days).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).

-

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

-

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

Glycerol (10%)

-

Fluorescent reporter (optional, for fluorescence-based assay)

-

96-well plates (clear for turbidity, black for fluorescence)

-

Spectrophotometer or fluorometer with temperature control

-

-

Protocol:

-

Prepare a 10x working stock of the this compound derivatives.

-

On ice, prepare the tubulin polymerization mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Pipette the compound dilutions into the wells of a pre-warmed 96-well plate.

-

Initiate the reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a 37°C microplate reader.

-

Measure the absorbance at 340 nm (turbidity) or fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

This assay determines the phase of the cell cycle at which the cells are arrested by the compound.

-

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%) for fixation

-

RNase A

-

Propidium iodide (PI) or other DNA staining dye

-

Flow cytometer

-

-

Protocol:

-

Treat cancer cells with the test compound for a specified time.

-

Harvest the cells, wash with cold PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

This assay is used to detect and quantify apoptosis induced by the test compound.

-

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Annexin V-FITC staining kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest both floating and adherent cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Figure 3: Apoptotic signaling induced by 2-aminobenzophenones.

Conclusion

This compound derivatives represent a potent class of antimitotic and anticancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization leading to G2/M cell cycle arrest and apoptosis, is well-supported by in vitro studies. The quantitative data demonstrate their efficacy at low concentrations against a broad range of cancer cell lines. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising compounds for cancer therapy. Further research, including in vivo studies, is warranted to fully elucidate their therapeutic potential.

References

The Structure-Activity Relationship of 2-Aminobenzophenone Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzophenone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide range of biological activities. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and anticonvulsant agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, detailing the key structural features that govern their biological effects. Furthermore, it presents detailed experimental protocols for their synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the development of this compound analogs as potent antimitotic agents that target the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Quantitative Structure-Activity Relationship (SAR)

The anticancer activity of this compound analogs is highly dependent on the substitution pattern on both phenyl rings. The following table summarizes the in vitro cytotoxic activity (IC50) of representative analogs against various human cancer cell lines.

| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) | Reference |

| 1 | H | H | H | H | MCF-7 | >100 | [1] |

| 2 | 2-NH2 | H | 3,4,5-(OCH3)3 | H | COLO 205 | 0.02 | [1] |

| 3 | 2-NH2 | 5-Cl | H | H | HeLa | 5.8 | [2] |

| 4 | 2-NH2 | 5-Cl | 2'-Cl | H | A549 | 12.3 | [2] |

| 5 | 2-NH2 | H | 4'-Cl | H | NUGC-3 | 0.015 | [1] |

| 6 | 2-NH2 | 4-OCH3 | 3,4,5-(OCH3)3 | H | HA22T | 0.01 |

Key SAR Insights:

-

The 2-Amino Group: The presence of an amino group at the C2 position of one of the phenyl rings is crucial for potent anticancer activity. This is a recurring observation across multiple studies.

-

Substitution on the Aminophenyl Ring: Halogen substitution, particularly chlorine at the C5 position, has been shown to enhance cytotoxic activity.

-

Substitution on the Second Phenyl Ring: The presence of methoxy groups, especially a 3,4,5-trimethoxy substitution pattern, is a key feature for high potency, mimicking the B-ring of combretastatin A-4, a potent natural tubulin inhibitor. The position of a single chloro substituent on this ring also influences activity, with a 4'-chloro substitution showing significant potency.

Experimental Protocols

This protocol describes a general method for the synthesis of this compound derivatives via Friedel-Crafts acylation of a substituted aniline with a substituted benzoyl chloride.

Materials:

-

Substituted aniline

-

Substituted benzoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl3 (2.5 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is slowly poured into a mixture of crushed ice and concentrated HCl.

-

The aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated NaHCO3 solution, brine, and dried over anhydrous MgSO4.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

The purified product is characterized by 1H NMR, 13C NMR, and mass spectrometry.

This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualization of the Mechanism of Action

The primary mechanism of anticancer action for this class of this compound analogs is the inhibition of tubulin polymerization.

Caption: Inhibition of tubulin polymerization by this compound analogs leads to mitotic arrest and apoptosis.

Anti-inflammatory Activity: Targeting p38 MAP Kinase

Certain 4-aminobenzophenone analogs have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Quantitative Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these analogs is influenced by substitutions on both the benzophenone core and the aniline moiety. The following table presents the inhibitory activity (IC50) of selected analogs against p38 MAP kinase and cytokine release.

| Compound | R1 | R2 | R3 | R4 | Target | IC50 (nM) | Reference |

| 7 | 4-(2-aminophenyl)amino | H | H | H | p38 MAP Kinase | 150 | |

| 8 | 4-(2-aminophenyl)amino | 2-Cl | H | H | p38 MAP Kinase | 25 | |

| 9 | 4-(2-aminophenyl)amino | 2-Cl | 2'-CH3 | H | p38 MAP Kinase | 10 | |

| 10 | 4-(2-aminophenyl)amino | H | H | H | TNF-α release | 1200 | |

| 11 | 4-(2-aminophenyl)amino | 2-Cl | H | H | TNF-α release | 150 | |

| 12 | 4-(2-aminophenyl)amino | 2-Cl | 2'-CH3 | H | TNF-α release | 6 |

Key SAR Insights:

-

4-Anilino Substitution: A 4-anilino substituent on one of the phenyl rings is a key feature for p38 MAP kinase inhibition.

-

Substitution on the Benzophenone Core: A chlorine atom at the C2 position of the benzophenone ring significantly enhances inhibitory potency.

-

Substitution on the Second Phenyl Ring: A methyl group at the C2' position of the second phenyl ring further increases the inhibitory activity against both p38 MAP kinase and TNF-α release.

Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of this compound analogs against p38 MAP kinase.

Materials:

-

Recombinant human p38 MAP kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

Substrate (e.g., ATF-2)

-

ATP ([γ-32P]ATP or cold ATP for non-radioactive assays)

-

This compound analogs dissolved in DMSO

-

Phosphocellulose paper or ELISA plates

-

Scintillation counter or plate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant p38 MAP kinase, and the substrate.

-

Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known p38 inhibitor as a positive control (e.g., SB203580).

-

Pre-incubate the mixture for 10 minutes at 30 °C.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for 20-30 minutes at 30 °C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ELISA-based), follow the manufacturer's protocol for detection.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

Visualization of the Signaling Pathway

The following diagram illustrates the p38 MAP kinase signaling pathway and its inhibition by 4-aminobenzophenone analogs.

Caption: 4-Aminobenzophenone analogs inhibit p38 MAP kinase, blocking the downstream production of pro-inflammatory cytokines.

Anticonvulsant Activity

While less explored than their anticancer and anti-inflammatory properties, some this compound derivatives have shown promise as anticonvulsant agents. Their mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems in the central nervous system.

Structure-Activity Relationship (SAR)

The development of this compound analogs as anticonvulsants has often been linked to their role as precursors for benzodiazepines, a well-established class of anticonvulsant drugs. However, some non-benzodiazepine this compound derivatives have also demonstrated intrinsic anticonvulsant activity.

Further quantitative SAR data for anticonvulsant this compound analogs is an active area of research.

Experimental Protocols

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (20-25 g)

-

Corneal electrodes

-

Electroshock apparatus

-

This compound analogs formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

Procedure:

-

Administer the test compounds to mice via oral or intraperitoneal injection.

-

At the time of peak drug effect (predetermined by pharmacokinetic studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

Determine the median effective dose (ED50) of the compound, which is the dose that protects 50% of the animals from the seizure.

Visualization of a General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of this compound analogs as potential therapeutic agents.

Caption: A general workflow for the development of this compound analogs as therapeutic agents.

Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic candidates. The structure-activity relationships discussed in this guide highlight the critical role of specific substitution patterns in determining the biological activity of these analogs. The provided experimental protocols and visualizations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new and more effective this compound-based drugs. Further exploration of this versatile chemical class holds significant promise for addressing unmet medical needs in oncology, inflammation, and neurology.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Aminobenzophenone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Aminobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] Understanding these properties is critical for process development, formulation, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs).

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments from various chemical suppliers and safety data sheets provide a general understanding of its solubility characteristics. The compound is a gold crystalline powder and is noted to be practically insoluble in water.[1][2][3] Its solubility in polar organic solvents is generally considered to be higher due to the presence of the amino group which can engage in hydrogen bonding.[4]

Table 1: Qualitative Solubility of this compound

| Solvent | Common Name | Qualitative Solubility | Reference |

| (CH₃)₂SO | Dimethyl Sulfoxide (DMSO) | Soluble | |

| CH₃OH | Methanol | Soluble | |

| H₂O | Water | Insoluble | |

| C₂H₅OH | Ethanol | Likely Soluble | |

| (CH₃)₂CO | Acetone | Likely Soluble | |

| C₃H₈O | Isopropanol | No Data Available | |

| CH₃CN | Acetonitrile | No Data Available | |

| C₄H₈O₂ | Ethyl Acetate | No Data Available |

Note: "Likely Soluble" is inferred from the behavior of structurally similar compounds like 3-Aminobenzophenone, but has not been experimentally confirmed for this compound in the reviewed literature.

Stability Profile of this compound

This compound is generally stable under normal temperature and pressure. However, as a pharmaceutical intermediate, its stability under various stress conditions must be thoroughly evaluated to understand its degradation pathways and to develop stability-indicating analytical methods. Forced degradation studies are essential for this purpose.

Table 2: Typical Forced Degradation Conditions for Stability Assessment

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | To evaluate susceptibility to degradation in alkaline conditions. |

| Oxidation | 3% - 30% H₂O₂, Room Temperature | To identify degradation products formed under oxidative stress. |

| Thermal Degradation | 60°C - 80°C (in solid state and/or in solution) | To determine the effect of heat on the compound's stability. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To assess degradation upon exposure to light. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline standard experimental protocols.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the flask for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

This protocol describes a typical forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method that can separate the parent compound from its degradation products.

Materials:

-

This compound (solid, high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC column (e.g., C18)

-

HPLC system with a photodiode array (PDA) or UV detector

-

pH meter

-

Forced degradation chamber (for thermal and photostability studies)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for a specified time (e.g., 24 hours). Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified time (e.g., 8 hours). Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

HPLC Method Development and Validation:

-

Develop an HPLC method (typically reverse-phase with a C18 column) that can separate the parent this compound peak from all degradation product peaks. A gradient elution is often necessary.

-

The detector (PDA or UV) should be set at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the peak purity analysis of the parent peak in the presence of its degradants.

-

-

Analysis of Stressed Samples: Analyze all the stressed samples using the validated stability-indicating HPLC method.

-

Data Analysis:

-

Identify the major degradation products and their retention times.

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the solubility and stability of a compound like this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the readily available scientific literature, its qualitative solubility profile and stability characteristics can be thoroughly investigated using established experimental protocols. The shake-flask method for solubility and forced degradation studies coupled with a stability-indicating HPLC method for stability assessment are the cornerstones for generating the critical data required by researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and detailed methodologies to approach the physicochemical characterization of this compound.

References

2-Aminobenzophenone: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety, handling, and toxicity information for 2-Aminobenzophenone. It is intended for informational purposes for a professional audience and should not be considered a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated[1][2].

Introduction